N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
This compound features a hybrid scaffold combining an indoline core substituted with a cyclopropanecarbonyl group at the 1-position and a tetrahydro-2H-pyran (THP) ring linked to a phenyl moiety via a carboxamide bond. The cyclopropanecarbonyl group enhances metabolic stability by reducing oxidative degradation, while the THP ring may improve conformational rigidity and bioavailability.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c27-22(18-6-7-18)26-13-10-17-8-9-20(16-21(17)26)25-23(28)24(11-14-29-15-12-24)19-4-2-1-3-5-19/h1-5,8-9,16,18H,6-7,10-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWPJWNCHWVTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with PLK1 Inhibitors (D39 and D40)
Key Differences :
- Core Structure : The target compound uses an indolin-THP scaffold, whereas D39 and D40 (PLK1 inhibitors) feature pyrazole-pyrimidine cores with styryl groups .
- Substituents : The cyclopropanecarbonyl group in the target compound contrasts with the dimethylcarbamoyl and styryl moieties in D39/D40, which are critical for PLK1 binding.
- Biological Activity: D39/D40 exhibit nanomolar PLK1 inhibition, while the target compound’s activity remains uncharacterized. Its THP ring may confer distinct pharmacokinetic properties, such as prolonged half-life, compared to the ester-linked pyrazoles in D39/D40 .
Comparison with Piperidine-Based Analogs (Compound 42)
Key Differences :
- Core Heterocycle : Compound 42 substitutes indolin with a piperidine ring, reducing aromatic interactions but increasing flexibility.
- Substituent Placement : Both compounds share a cyclopropanecarbonyl group, but in compound 42, it is attached to piperidine rather than indolin. This alters electronic properties and may influence target selectivity .
Comparison with Psychoactive Cyclopropanecarbonyl Derivatives (1-Cp-LSD)
Key Differences :
- Scaffold : 1-Cp-LSD incorporates a lysergamide backbone, while the target compound uses an indolin-THP system.
- Functional Groups : Both share the cyclopropanecarbonyl moiety, but 1-Cp-LSD’s diethylcarboxamide and ergoline ring system drive serotonin receptor binding, unlike the target compound’s carboxamide-linked phenyl-THP group .
- Bioactivity : 1-Cp-LSD is psychoactive, whereas the target compound’s structure suggests enzyme inhibition (e.g., kinase or protease targets) due to its similarity to D39/D40 .
Structural and Pharmacological Data Table
Implications of Structural Variations
- Metabolic Stability : The cyclopropanecarbonyl group in the target compound and 1-Cp-LSD may reduce hepatic clearance compared to ester-linked D39 .
- Target Selectivity : The indolin-THP scaffold could favor interactions with hydrophobic kinase pockets, unlike the polar pyrimidine cores of D39/D40 .
- Synthetic Feasibility : The target compound’s synthesis may require regioselective acylation of indolin, akin to compound 42’s methodology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
